2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)-
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Overview
Description
2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)- is a polyunsaturated fatty ester with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is known for its unique chemical structure, which includes three conjugated double bonds, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)- typically involves the esterification of decatrienoic acid with methanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion . Industrial production methods may vary, but they generally follow similar principles, often involving additional purification steps to achieve the desired product purity .
Chemical Reactions Analysis
2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, peracids for oxidation, and halogens for substitution . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)- involves its interaction with specific molecular targets and pathways. As an attractant pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . In chemical reactions, its conjugated double bonds play a crucial role in determining its reactivity and the types of products formed .
Comparison with Similar Compounds
2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)- can be compared with other similar compounds, such as:
2,4-Octadien-1-ol, (2Z,4Z)-: Another polyunsaturated fatty ester with different chain length and double bond configuration.
2,4-Octadienal, (E,Z)-: A related compound with aldehyde functionality instead of an ester.
Cis-2-Hexenal: A shorter chain fatty ester with similar double bond configuration.
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of 2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)- .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl deca-2,4,6-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
DLNQRJFVXCCDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
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